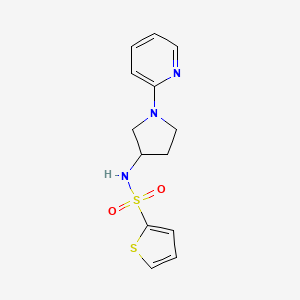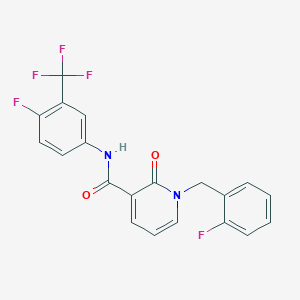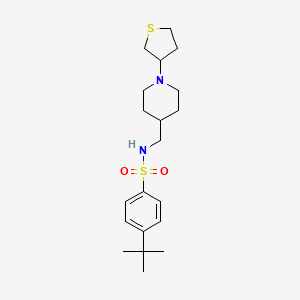![molecular formula C24H20ClN3O3S2 B2956780 N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1049965-85-6](/img/structure/B2956780.png)
N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide” is a complex organic molecule. It contains a benzo[d]thiazol-2-yl group, a 4-chlorophenyl group, and a pyrrolidine-2-carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and a pyrrolidine ring. The presence of the sulfonyl group (-SO2-) and carboxamide group (-CONH2) would also contribute to the complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, and the carboxamide group could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings .Aplicaciones Científicas De Investigación
Cancer Therapy: EGFR Inhibition
This compound has been studied for its potential as an Epidermal Growth Factor Receptor (EGFR) inhibitor . EGFR is a protein that, when mutated or overexpressed, can lead to various types of cancer. By inhibiting the activity of EGFR, this compound could potentially serve as a new class of anticancer drugs. Molecular modeling studies have shown that it has a strong binding affinity towards EGFR, which could stabilize the protein and prevent cancer cell proliferation .
Anticonvulsant Effects
Research has indicated that derivatives of this compound may have anticonvulsant properties . These effects were evaluated using various models of experimental epilepsy, with some derivatives showing promise as more potent than traditional antiepileptic drugs. This suggests the compound’s potential application in the treatment of epilepsy .
Nonlinear Optical (NLO) Properties
A series of derivatives from this compound have been synthesized and shown to exhibit strong nonlinear optical properties . These properties are significant for applications in photonics, such as in the development of optical switches, modulators, and other photonic devices. The NLO properties arise from the compound’s ability to interact with light in a non-linear manner, which is essential for advanced optical technologies .
Molecular Dynamics Simulation
The compound has been used in molecular dynamics simulation studies to understand its interaction with biological receptors . These studies help in predicting the stability and behavior of the compound when bound to proteins, which is crucial for drug design and development .
Pharmacokinetics Features
In the realm of drug discovery, the compound’s pharmacokinetic features have been assessed to determine its suitability as a therapeutic agent . This includes its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for ensuring that a drug is safe and effective .
Design of Hybrid Pharmacophores
The compound has been utilized in the design of hybrid pharmacophores for medicinal chemistry applications . A pharmacophore is an abstract description of molecular features necessary for molecular recognition of a ligand by a biological macromolecule. By combining the structural features of this compound with other pharmacophoric elements, researchers can create new molecules with enhanced biological activity .
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3S2/c25-17-10-12-19(13-11-17)33(30,31)28-14-4-8-21(28)23(29)26-18-6-3-5-16(15-18)24-27-20-7-1-2-9-22(20)32-24/h1-3,5-7,9-13,15,21H,4,8,14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLIPINPQIJIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(4-Nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2956699.png)

![(2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine](/img/structure/B2956703.png)
![3-benzyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2956705.png)


![2-Chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2956711.png)


![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2956716.png)
![5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-methoxybenzamide](/img/structure/B2956717.png)
![3-Benzoyl-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2956720.png)